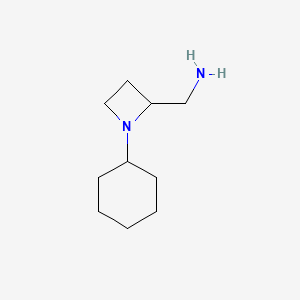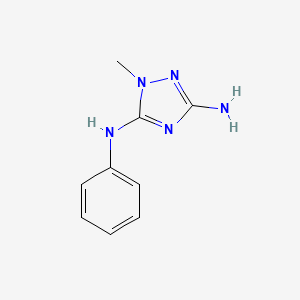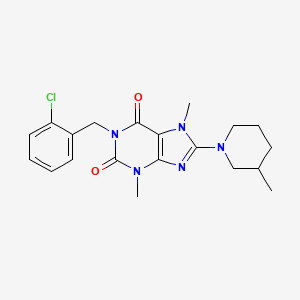
(1-Cyclohexylazetidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclohexylazetidin-2-yl)methanamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I. It is a synthetic compound that was first synthesized in 2012 and has since gained attention for its potential use in cancer treatment.
Mécanisme D'action
(1-Cyclohexylazetidin-2-yl)methanamine selectively targets RNA polymerase I by binding to a specific pocket in the enzyme. This binding leads to the stabilization of an inactive conformation of the enzyme, preventing the synthesis of rRNA. This inhibition of ribosome biogenesis leads to the activation of DNA damage response pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage response pathways, leading to the activation of p53 and the induction of apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-Cyclohexylazetidin-2-yl)methanamine is its selectivity for RNA polymerase I, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its potential toxicity, which may limit its use in clinical trials. In addition, the synthesis of this compound is complex and requires specialized equipment and chemicals, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on (1-Cyclohexylazetidin-2-yl)methanamine. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of research is the development of more potent and selective inhibitors of RNA polymerase I. In addition, the combination of this compound with other chemotherapeutic agents is an area of active research. Finally, the potential use of this compound in combination with immunotherapy is an area of emerging interest.
Méthodes De Synthèse
The synthesis of (1-Cyclohexylazetidin-2-yl)methanamine involves a series of steps that require specialized equipment and chemicals. The starting material for the synthesis is cyclohexylamine, which is reacted with ethyl chloroformate to form N-ethylcyclohexylcarbamate. This intermediate is then treated with sodium azide to form the azide derivative, which is reduced with palladium on carbon to form this compound. The final product is purified using column chromatography and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
(1-Cyclohexylazetidin-2-yl)methanamine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to the inhibition of ribosome biogenesis and the induction of DNA damage response pathways, ultimately resulting in apoptosis of cancer cells. This compound has been shown to be effective against a variety of cancer types, including breast, ovarian, and hematological malignancies.
Propriétés
IUPAC Name |
(1-cyclohexylazetidin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-8-10-6-7-12(10)9-4-2-1-3-5-9/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKIBQJUVGCHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-Dimethylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine](/img/structure/B2642508.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642512.png)
![N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide](/img/structure/B2642515.png)


![3-(methylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2642519.png)
![2-chloro-N-{2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-ylidene}acetamide](/img/structure/B2642520.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2642521.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B2642524.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2642527.png)
![3-(2-(3-(methylthio)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2642528.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)